
5,5-Dimethylhex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylhex-2-en-1-ol is an organic compound with the molecular formula C8H16O It is a monounsaturated alcohol characterized by a double bond at the second carbon and a hydroxyl group at the first carbon The presence of two methyl groups at the fifth carbon makes it a branched molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-Dimethylhex-2-en-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 5,5-dimethylhex-2-en-1-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another method involves the aldol condensation of acetone with 3-methylbutanal, followed by reduction of the resulting aldol product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form 5,5-dimethylhexan-1-ol.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: 5,5-Dimethylhex-2-en-1-one or 5,5-dimethylhex-2-enal.
Reduction: 5,5-Dimethylhexan-1-ol.
Substitution: 5,5-Dimethylhex-2-en-1-chloride or 5,5-dimethylhex-2-en-1-bromide.
Applications De Recherche Scientifique
5,5-Dimethylhex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylhex-2-en-1-ol involves its interaction with various molecular targets:
Enzymatic Interactions: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylhex-5-en-1-ol
- 2-Ethenyl-2,5-dimethylhex-4-en-1-ol
- 2,5-Dimethyl-4-hexen-1-ol
Uniqueness
5,5-Dimethylhex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure and the position of the double bond and hydroxyl group make it different from other similar compounds, leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(E)-5,5-dimethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+ |
Clé InChI |
LPVKDQZJUITFCN-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)C/C=C/CO |
SMILES canonique |
CC(C)(C)CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


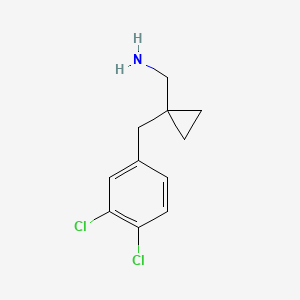
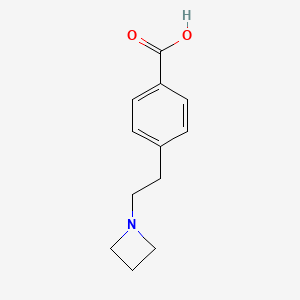
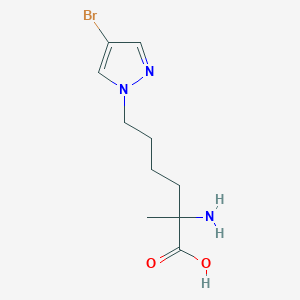
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
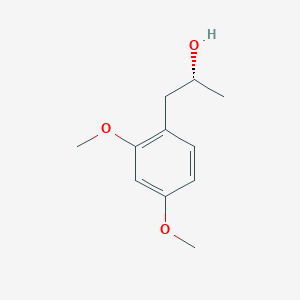
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

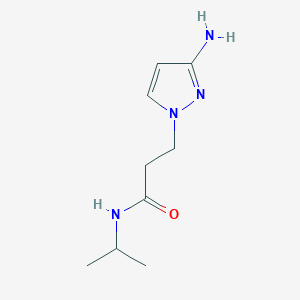
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
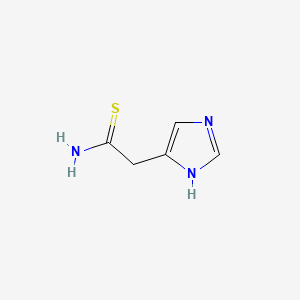
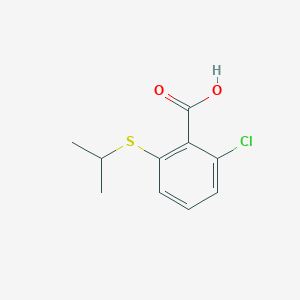

![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)

